molecular formula C8H11NO2 B12554926 2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol

Cat. No.: B12554926
M. Wt: 153.18 g/mol
InChI Key: GJJQUKGVWVCDSC-ZZXKWVIFSA-N
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Description

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is an organic compound that features a unique structure combining a propenol moiety with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol typically involves the reaction of 2-methyl-1,3-oxazole with propenol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, which proceeds through a nucleophilic addition mechanism. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield alcohol or alkane derivatives.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-oxazole: A simpler compound with similar structural features but lacking the propenol moiety.

    3-(2-Methyl-1,3-oxazolyl)-propanol: A related compound with a different substitution pattern on the oxazole ring.

Uniqueness

2-Methyl-3-(2-methyl(1,3-oxazolyl))-propenol is unique due to the presence of both the oxazole ring and the propenol moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(E)-2-methyl-3-(2-methyl-1,3-oxazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H11NO2/c1-6(4-10)3-8-5-11-7(2)9-8/h3,5,10H,4H2,1-2H3/b6-3+

InChI Key

GJJQUKGVWVCDSC-ZZXKWVIFSA-N

Isomeric SMILES

CC1=NC(=CO1)/C=C(\C)/CO

Canonical SMILES

CC1=NC(=CO1)C=C(C)CO

Origin of Product

United States

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